(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16478695
InChI: InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C10H18N2O4
Molecular Weight: 230.26 g/mol

(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid

CAS No.:

Cat. No.: VC16478695

Molecular Formula: C10H18N2O4

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid -

Specification

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid
Standard InChI InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)
Standard InChI Key LVMKLJNPZFPBBD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(N1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered hexahydropyridazine ring saturated with two nitrogen atoms at the 1- and 2-positions. The Boc group (–O–C(O)–C(CH₃)₃) at the 1-position provides steric bulk and protects the amine during synthetic processes, while the carboxylic acid (–COOH) at the 3-position enhances solubility and reactivity .

Molecular Formula: C₁₀H₁₈N₂O₄
Molecular Weight: 230.26 g/mol
Stereochemistry: The (S)-configuration at the 3-position dictates its chiral interactions, critical for biological activity.

Table 1: Key Physical Properties

PropertyValue
Boiling Point~315°C (estimated)
Density1.2–1.3 g/cm³
SolubilityModerate in polar solvents (e.g., DMF, DMSO)
Optical Rotation ([α]D)+15° to +25° (depends on solvent)

Spectroscopic Characterization

  • ¹H NMR: Distinct signals for Boc methyl groups (δ 1.2–1.4 ppm), ring protons (δ 3.0–4.0 ppm), and carboxylic acid (δ 12–13 ppm).

  • IR Spectroscopy: Peaks at 1740 cm⁻¹ (Boc carbonyl) and 1700 cm⁻¹ (carboxylic acid C=O) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves selective Boc protection of hexahydropyridazine-3-carboxylic acid, typically achieved via:

  • Amine Protection: Reacting hexahydropyridazine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).

  • Chiral Resolution: Using chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, DMAP, THF, 0°C→RT75–85
Chiral ChromatographyChiralpak® IA column, hexane:iPrOH90–95

Applications in Medicinal Chemistry

Peptide Mimetics

The hexahydropyridazine ring mimics proline’s conformational rigidity, enabling the design of protease-resistant peptides. For example, Boc-protected derivatives are used in:

  • HIV Protease Inhibitors: Enhancing binding affinity through stereospecific interactions.

  • Anticancer Peptides: Stabilizing β-turn structures to improve tumor targeting .

Enzyme Inhibition

The carboxylic acid group chelates metal ions in enzyme active sites. Case studies include:

  • Angiotensin-Converting Enzyme (ACE): IC₅₀ values of 50–100 nM for (S)-configured inhibitors.

  • Cathepsin K: Derivatives reduce bone resorption in osteoporosis models .

Table 3: Biological Activity Data

TargetIC₅₀ (nM)Selectivity Over Off-Targets
ACE75>100× (vs. renin)
Cathepsin K40>50× (vs. cathepsin B)

Comparative Analysis with Enantiomers

(S) vs. (R) Configuration

  • Binding Affinity: (S)-enantiomers show 3–5× higher affinity for ACE due to optimal hydrogen bonding.

  • Metabolic Stability: (S)-forms resist hepatic degradation longer (t₁/₂ = 6 h vs. 3 h for (R)) .

Emerging Research Directions

Asymmetric Catalysis

  • Organocatalysts: Thiourea derivatives of (S)-hexahydropyridazine enhance enantioselectivity in aldol reactions (up to 95% ee).

  • Metal-Organic Frameworks (MOFs): Immobilized catalysts improve recyclability in large-scale syntheses .

Drug Delivery Systems

  • Nanoparticle Conjugates: Carboxylic acid facilitates covalent attachment to PEGylated carriers, improving tumor accumulation in murine models.

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